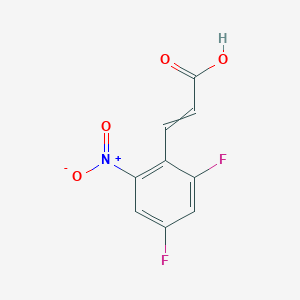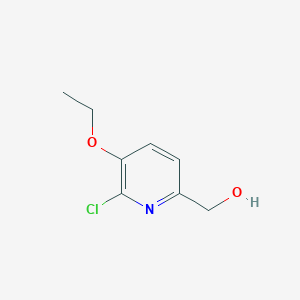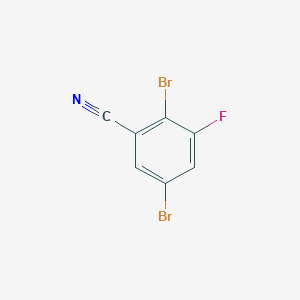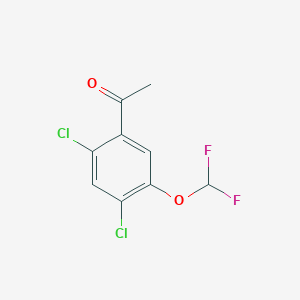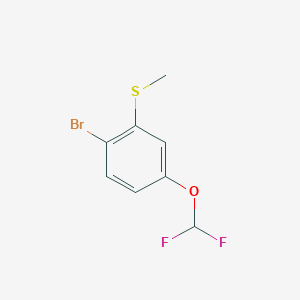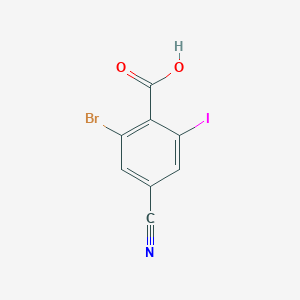
2-Bromo-4-cyano-6-iodobenzoic acid
Übersicht
Beschreibung
2-Bromo-4-cyano-6-iodobenzoic acid is a chemical compound with the molecular formula C8H3BrINO2. It belongs to the family of benzoic acids and is characterized by the presence of bromine, cyano, and iodine substituents on the benzene ring. This compound is a white crystalline powder and is commonly used in various fields of scientific research, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-cyano-6-iodobenzoic acid typically involves multi-step organic reactions. One common method starts with the bromination of 4-cyano-6-iodobenzoic acid, followed by purification and crystallization to obtain the final product. The reaction conditions often include the use of solvents such as acetic acid or dichloromethane, and catalysts like iron or copper salts to facilitate the bromination process .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial for efficient production. Additionally, advanced purification techniques like recrystallization and chromatography are employed to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-4-cyano-6-iodobenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine, cyano, and iodine groups can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Coupling Reactions: Palladium catalysts and bases like potassium phosphate are typically used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions include various substituted benzoic acids, biaryl compounds, and other derivatives with modified functional groups .
Wissenschaftliche Forschungsanwendungen
2-Bromo-4-cyano-6-iodobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds and potential drug candidates.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals
Wirkmechanismus
The mechanism of action of 2-Bromo-4-cyano-6-iodobenzoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The presence of bromine, cyano, and iodine groups enhances its binding affinity and specificity towards target proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Iodobenzoic Acid: Similar in structure but lacks the bromine and cyano groups.
4-Bromo-2-iodobenzoic Acid: Similar but lacks the cyano group.
2-Bromo-6-iodobenzoic Acid: Similar but lacks the cyano group
Uniqueness
2-Bromo-4-cyano-6-iodobenzoic acid is unique due to the presence of all three substituents (bromine, cyano, and iodine) on the benzene ring. This unique combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound in various research applications .
Eigenschaften
IUPAC Name |
2-bromo-4-cyano-6-iodobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrINO2/c9-5-1-4(3-11)2-6(10)7(5)8(12)13/h1-2H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIIPNTZHRBGYCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)C(=O)O)I)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrINO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


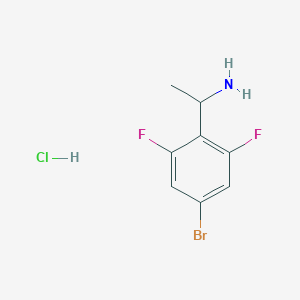
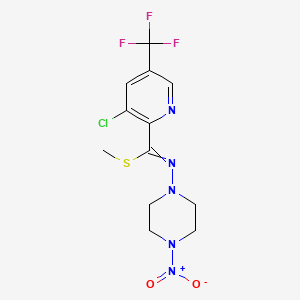
![2-(1H-Pyrazol-4-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1413233.png)

![2-[1-(2-methylpropyl)-1H-pyrazol-4-yl]cyclopropan-1-amine hydrochloride](/img/structure/B1413236.png)
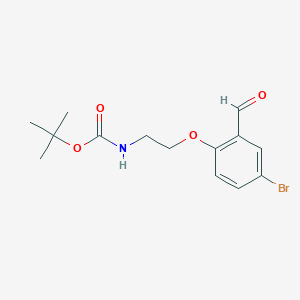

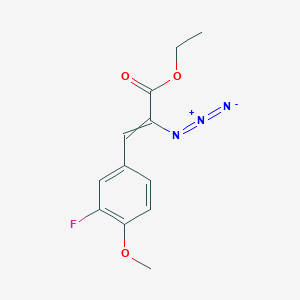
![Tert-butyl (1S,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1413242.png)
